molecular formula C24H24N2O3S B2710571 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 308297-83-8

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2710571
CAS No.: 308297-83-8
M. Wt: 420.53
InChI Key: CXOCDNMWNQVADN-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a coumarin derivative characterized by a chromen-4-one core substituted with:

  • A benzo[d]thiazol-2-yl group at position 3,
  • A hydroxy group at position 7,
  • A methyl group at position 2,
  • A (3-methylpiperidin-1-yl)methyl moiety at position 8.

Its molecular formula is C₂₄H₂₄N₂O₃S, with a molecular weight of 420.527 g/mol . Coumarins are widely studied for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-14-6-5-11-26(12-14)13-17-19(27)10-9-16-22(28)21(15(2)29-23(16)17)24-25-18-7-3-4-8-20(18)30-24/h3-4,7-10,14,27H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCDNMWNQVADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, identified by its CAS number 308297-80-5, is a benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O3S, with a molecular weight of approximately 392.471 g/mol. The structure features a chromenone core substituted with a benzo[d]thiazole moiety and a piperidine side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H20N2O3S
Molecular Weight392.471 g/mol
LogP3.88
Boiling Point586.5 ± 60.0 °C at 760 mmHg
Flash Point308.5 ± 32.9 °C

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Specifically, it has been identified as a potent inhibitor of the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for the survival and virulence of the bacterium by participating in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Inhibition of DprE1 disrupts cell wall integrity and leads to bacterial cell death.

Anticancer Potential

The compound has shown promising anticancer activity in various studies. For instance, it was tested against several cancer cell lines, revealing that it induces apoptosis in MCF cells and suppresses tumor growth in vivo . The mechanism appears to involve the modulation of apoptotic pathways, although specific signaling pathways remain to be fully elucidated.

Study on Antimicrobial Activity

In a study assessing the efficacy of benzothiazole derivatives against M. tuberculosis, researchers found that this compound inhibited DprE1 with an IC50 value indicating effective inhibition at low concentrations. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Study on Anticancer Activity

A recent investigation into the anticancer properties of related benzothiazole compounds demonstrated that modifications to the core structure could enhance cytotoxic effects against glioblastoma cell lines (U87) with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin . The study emphasizes the importance of structural variations in enhancing biological activity.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound may possess favorable properties for oral bioavailability and central nervous system penetration due to its lipophilicity (LogP = 3.88). However, further studies are necessary to confirm these findings and assess metabolic stability.

Scientific Research Applications

Neuroprotective Agents

Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can act as multifunctional agents against Alzheimer’s disease. They exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the degradation of neurotransmitters involved in memory and cognition. For instance, derivatives of this compound have shown promising results in inhibiting AChE with high selectivity, potentially leading to enhanced cognitive function in patients with Alzheimer’s disease .

Anticancer Properties

The benzothiazole moiety present in the compound is known for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the chromone structure enhances these effects, making this compound a candidate for further development as an anticancer drug .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from simpler benzothiazole derivatives. The structure activity relationship studies suggest that modifications to the piperidine and chromone parts can significantly affect biological activity. For example, variations in substituents on the benzothiazole ring have been linked to changes in potency against specific targets .

Case Study 1: Neuroprotective Activity

A study explored the neuroprotective effects of a series of compounds based on the chromone scaffold, including derivatives of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one. These compounds were tested for their ability to inhibit AChE and showed significant activity at low concentrations, indicating potential for development as therapeutic agents for Alzheimer’s disease .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives were tested against various cancer cell lines, revealing that certain modifications to the benzothiazole component enhanced cytotoxicity. One derivative exhibited IC50 values in the nanomolar range against breast cancer cells, suggesting that this class of compounds could be effective in targeted cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Chromen-4-one Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 3: Benzothiazole; 7: -OH; 2: -CH₃; 8: (3-methylpiperidin-1-yl)methyl C₂₄H₂₄N₂O₃S 420.527 Reference compound
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 3: Benzothiazole; 7: -OH; 2: -CH₃; 8: (4-methylpiperidin-1-yl)methyl C₂₄H₂₄N₂O₃S 420.527 8-position : 4-methylpiperidine vs. 3-methyl
2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 3: 4-methylthiazole; 6: -CH₂CH₃; 7: -OH; 8: piperidin-1-ylmethyl; 2: -NH₂ C₂₂H₂₆N₄O₃S 438.540 3-position : Thiazole vs. benzothiazole; 6-position : ethyl
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-chlorophenyl; 7: -OH; 8: hydroxyethylpiperazinyl; 2: -CF₃ C₂₄H₂₃ClF₃N₃O₄ 534.910 3-position : Aryl chloride; 2-position : CF₃

Key Observations :

Position 3 Variability: The target compound’s benzothiazole group distinguishes it from analogs with simpler thiazoles (e.g., 4-methylthiazole in ) or aryl substituents (e.g., 4-chlorophenyl in ). Benzothiazoles are known for enhanced π-π stacking and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets .

Piperidine Modifications: The 3-methylpiperidinyl group in the target compound contrasts with the 4-methylpiperidinyl in and hydroxyethylpiperazinyl in .

Chromenone Core Substitutions: Ethyl () and trifluoromethyl () groups at position 6 or 2 introduce differences in lipophilicity and metabolic stability.

Hypothetical SAR :

  • The 7-hydroxy group is critical for hydrogen bonding with target proteins (e.g., kinases).
  • The benzothiazole moiety may enhance intercalation with DNA or enzyme active sites.

Computational Insights

Multiwfn and AutoDock4 analyses provide predictive insights:

  • Electrostatic Potential Maps: The benzothiazole group in the target compound shows regions of high electron density, favoring interactions with positively charged residues in enzymes.
  • Docking Studies : AutoDock simulations suggest that the 3-methylpiperidinyl group in the target compound fits into hydrophobic pockets of HIV protease more effectively than the 4-methyl analog , though experimental validation is needed.

Q & A

Basic: What are the standard synthetic routes for synthesizing this chromenone-thiazole hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions to form thiazole intermediates. Piperidine is often used as a catalyst for condensation reactions .
  • Chromenone Core Assembly : Coupling the thiazole intermediate with a hydroxy-substituted acetophenone derivative via Claisen-Schmidt condensation, followed by cyclization under acidic or basic conditions .
  • Functionalization : Introducing the 3-methylpiperidinylmethyl group at the 8-position via nucleophilic substitution or Mannich reactions, using formaldehyde and 3-methylpiperidine .
    Key characterization steps include ^1H/^13C NMR to confirm regiochemistry and HPLC to assess purity (>95%) .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • Structural Confirmation :
    • ^1H/^13C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon backbone .
    • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Uses C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: How is the in vitro cytotoxicity of this compound evaluated against cancer cell lines?

Methodological Answer:

  • Cell Culture : Maintain cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with 5% FBS and 2 mM glutamine at 37°C/5% CO₂ .
  • Assay Protocol :
    • SRB Assay : Cells are treated with compound (0.1–100 µM), fixed with trichloroacetic acid, and stained with sulforhodamine B. Absorbance (570 nm) correlates with cell viability .
    • Controls : Include CHS-828 (reference antitumor agent) and vehicle (DMSO ≤0.5%) to normalize results .
  • Data Analysis : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-methylpiperidine with other amines or vary the benzo[d]thiazole group) to probe steric/electronic effects .
  • Bioactivity Testing : Evaluate analogs against diverse cancer cell lines (e.g., colon, liver) and normal cells (e.g., WI-38) to assess selectivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases. For example, docking studies of similar chromenones reveal hydrophobic interactions with ATP-binding pockets .

Advanced: What methodologies assess environmental fate and transformation products?

Methodological Answer:

  • Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS/MS .
  • Biotic Transformation : Incubate with soil/sediment microcosms under aerobic/anaerobic conditions. Monitor metabolites using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC₅₀) of transformation products .

Advanced: How can conflicting cytotoxicity data across studies be resolved?

Methodological Answer:

  • Experimental Reproducibility :
    • Standardize cell line sources (e.g., ATCC vs. ECACC) and passage numbers .
    • Validate assay conditions (e.g., serum concentration, incubation time) .
  • Data Harmonization :
    • Apply meta-analysis using tools like RevMan to pool IC₅₀ values, accounting for variability via random-effects models .
    • Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Advanced: What computational approaches predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability of binding poses .
  • QSAR Modeling : Use Random Forest or Support Vector Machines to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies for docked complexes .

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